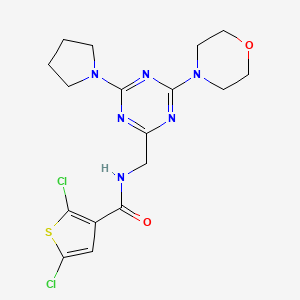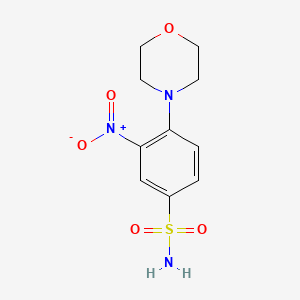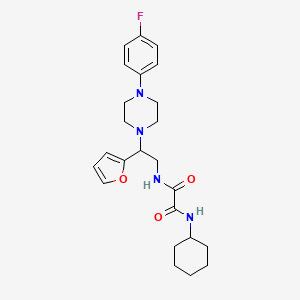![molecular formula C9H14O2 B2911019 6-Oxaspiro[4.5]decan-10-one CAS No. 116982-91-3](/img/structure/B2911019.png)
6-Oxaspiro[4.5]decan-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxaspiro[4.5]decan-10-one is a chemical compound with the linear formula C9H14O2 . It is used as an intermediate in the preparation of Oliceridine Fumarate .
Synthesis Analysis
A novel Lewis acid catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity . This method is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14O2/c10-8-4-3-7-11-9(8)5-1-2-6-9/h1-7H2 . The molecular weight is 154.21 .Chemical Reactions Analysis
The synthesis of this compound involves a Prins/pinacol cascade process . This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 6-Oxaspiro[4.5]decan-10-one and its derivatives are often synthesized through oxidative cyclization of olefinic precursors. For instance, the synthesis of 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one and its derivatives has been described, utilizing D,L-pipecolic acid derivatives. The process involves exploring the stereoselectivity in the intramolecular cyclization process (Martin‐Lopez & Bermejo, 1998).
- Another study highlighted the synthesis of oxaspiro[m.n] skeletons, including 6-oxaspiro[4.5]decane, using a Nicholas reaction. This involved treatment of alkyne–Co2(CO)6 complexes with SnCl4 at 0°C, leading to tandem ring-closure reactions (Mukai, Yamashita, Sassa, & Hanaoka, 2002).
Applications in Food Chemistry
- A compound closely related to this compound, 2-Hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one, was identified as a precursor of 8,9-Dehydrotheaspirone in white-fleshed nectarines. This discovery is significant for understanding the chemical composition and potential flavoring compounds in food products (Knapp, Weigand, Gloser, & Winterhalter, 1997).
Crystal and Molecular Structure Analysis
- The crystal and molecular structure of a derivative of this compound, specifically 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, was analyzed. The structure exhibits a planar furan ring, a chair conformation cyclohexane ring, and two benzene rings, providing insights into the conformation and arrangement of such spiro compounds (Wang et al., 2011).
Synthetic Approaches to Spiroaminals
- The 1-oxa-6-azaspiro[4.5]decane ring system, a structural unit related to this compound, is a core component of natural or synthetic products with significant biological activities. Various strategies have been developed for the synthesis of these spiroaminals, indicating the compound's importance in producing biologically active molecules (Sinibaldi & Canet, 2008).
Safety and Hazards
The safety information for 6-Oxaspiro[4.5]decan-10-one includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Direcciones Futuras
One proposed strategy for future research is to take advantage of biased agonism, in which distinct downstream pathways can be activated by different molecules working through the exact same receptor . This provides an outlook for future research directions and describes possible research applications .
Mecanismo De Acción
Target of Action
The primary target of 6-Oxaspiro[4.5]decan-10-one, also known as Oliceridine or TRV130, is the mu-opioid receptor (MOR) . MOR is a G protein-coupled receptor (GPCR) that is extensively expressed in the central nervous system .
Mode of Action
Oliceridine is a novel MOR agonist that selectively activates G protein and β-arrestin signaling pathways . It exhibits approximately a threefold preference for the G pathway over β-arrestin relative to morphine and fentanyl . This selective activation results in cellular hyperpolarization and inhibition of tonic neural activity .
Biochemical Pathways
The activation of MOR by Oliceridine triggers a cascade of biochemical events. The G protein pathway is preferentially activated, leading to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of inwardly rectifying potassium channels . This results in hyperpolarization of the neuron and a decrease in neuronal excitability .
Result of Action
The activation of MOR by Oliceridine results in potent analgesic effects, providing relief from moderate to severe pain . Importantly, due to its biased agonism, Oliceridine is thought to produce these therapeutic effects with reduced adverse effects compared to traditional opioids .
Propiedades
IUPAC Name |
6-oxaspiro[4.5]decan-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8-4-3-7-11-9(8)5-1-2-6-9/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIXRXHXOIJBCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2910938.png)

![2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2910941.png)
![N-benzyl-N-(6-ethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2910942.png)

![4,6-Dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione](/img/structure/B2910945.png)
![3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2910946.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)propanamide](/img/structure/B2910950.png)


![6-ethyl 3-methyl 2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2910955.png)

